Pseudoguaianolide
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Overview
Description
Pseudoguaianolides are a class of sesquiterpene lactones characterized by an abnormal guaiane skeleton. This unique structure results from the migration of the C(4) methyl group to C(5) in the guaianolide system during biogenesis . These compounds are primarily found in the Compositae family, particularly in genera such as Ambrosia, Iva, and Parthenium . Pseudoguaianolides have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pseudoguaianolides involves several steps, including cyclization, oxidation, and reduction reactions. One common synthetic route starts with the furan ester and 2-methylcyclopentane-1,3-dione, followed by dehydrogenation and cyclodehydration to form the enetrione intermediate . Subsequent steps involve regio- and stereo-selective modifications to install the desired substituents with proper stereochemistry .
Industrial Production Methods: Industrial production of pseudoguaianolides often relies on the extraction from natural sources, such as Ambrosia arborescens. The extracted compounds can then be modified through regio- and stereo-selective synthetic transformations to produce various pseudoguaianolides .
Chemical Reactions Analysis
Types of Reactions: Pseudoguaianolides undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, acetoxylated, and methylenated derivatives of pseudoguaianolides .
Scientific Research Applications
Pseudoguaianolides have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in plant defense mechanisms and allelopathy.
Medicine: Investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties
Industry: Explored for their use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pseudoguaianolides involves the interaction with specific molecular targets and pathways:
NF-κB Pathway: Pseudoguaianolides inhibit the NF-κB pathway by covalently binding to cysteine residues in the p65 subunit, preventing its activation.
Keap1-Nrf2 Pathway: Pseudoguaianolides block the Keap1-Nrf2 pathway by binding to cysteine residues in Keap1, leading to the activation of Nrf2 and subsequent antioxidant response.
Comparison with Similar Compounds
- Ambrosin
- Isodamsin
- 3α-Hydroxydamsin
- 3α-Acetoxydamsin
- 11β,13-Dihydrodamsin
Pseudoguaianolides stand out due to their unique structural features and diverse biological activities, making them valuable compounds for further research and development.
Properties
IUPAC Name |
8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPADYWRUULRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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